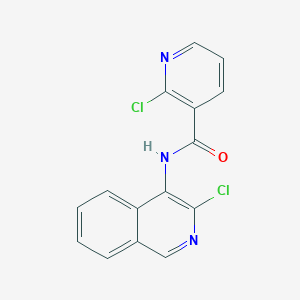

2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide

Descripción

2-Chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-carboxamide core substituted with two chlorine atoms at distinct positions: one on the pyridine ring and another on the isoquinoline moiety. This dual chloro-substitution enhances its electrophilic character, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

Número CAS |

342899-39-2 |

|---|---|

Fórmula molecular |

C15H9Cl2N3O |

Peso molecular |

318.2 g/mol |

Nombre IUPAC |

2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C15H9Cl2N3O/c16-13-11(6-3-7-18-13)15(21)20-12-10-5-2-1-4-9(10)8-19-14(12)17/h1-8H,(H,20,21) |

Clave InChI |

HJCPFBIJZZKHCK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=NC(=C2NC(=O)C3=C(N=CC=C3)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-chloro-4-isoquinolinamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:

Activation of 2-chloronicotinic acid: This step may involve converting the acid to an acid chloride using reagents like thionyl chloride.

Coupling Reaction: The activated 2-chloronicotinic acid is then reacted with 3-chloro-4-isoquinolinamine in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Aplicaciones Científicas De Investigación

2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(3-chloroisoquinolin-4-yl)nicotinamide involves its interaction with specific molecular targets. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of current research .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs (Table 1). Key comparisons include:

3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chloro substituent at position 3 and a phenyl group at the nitrogen (Fig. 1, ).

- Applications: Primarily used as a monomer for polyimide synthesis due to its high thermal stability .

- Key Differences: Lacks the pyridine-carboxamide backbone present in the target compound. The phenyl group vs.

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide

- Structure: A pyridine-carboxamide derivative with a cyclopropylamino substituent and a chloro-methylpyridine group ().

- Applications: Intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic .

- Key Differences: Cyclopropylamino group introduces steric hindrance absent in the target compound. The methylpyridine substituent may alter solubility and bioavailability compared to the isoquinoline moiety.

Moxifloxacin Hydrochloride

- Structure: A fluoroquinolone antibiotic with a bicyclic pyrrolopyridine group and methoxy substituent ().

- Applications : Broad-spectrum antibacterial activity .

- Key Differences :

- Carboxylic acid group at position 3 (vs. carboxamide in the target compound) enhances polarity and ionizability.

- The 8-methoxy substituent in moxifloxacin contributes to enhanced DNA gyrase inhibition, a mechanism unlikely in the target compound.

Data Tables

Table 1: Structural and Functional Comparison of 2-Chloro-N-(3-Chloroisoquinolin-4-yl)pyridine-3-carboxamide with Analogs

Research Findings and Limitations

- Synthetic Routes : The target compound’s synthesis likely parallels methods described for analogous pyridine-carboxamides, such as nucleophilic substitution or coupling reactions involving cyclopropylamine .

- Stability: Chlorine substituents may increase susceptibility to hydrolysis compared to non-halogenated analogs, necessitating stability-indicating analytical methods (e.g., ion chromatography, as in ).

Actividad Biológica

2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide, with the CAS number 342899-39-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, combining a pyridine carboxamide moiety with a chloroisoquinoline fragment, suggest promising therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide is C15H9Cl2N3O, and it has a molecular weight of approximately 318.2 g/mol. The compound's structure is characterized by:

- Chloroisoquinoline Fragment : This component is known for its biological activity.

- Pyridine Carboxamide Moiety : This part contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that 2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide may exhibit antimicrobial properties . Research suggests that the compound interacts with bacterial enzymes or receptors, potentially inhibiting their function. Specific mechanisms remain to be fully elucidated, but initial findings support its candidacy for further development as an antimicrobial agent.

Anticancer Activity

The compound has also shown anticancer potential in various studies. The mechanisms are believed to involve modulation of signaling pathways associated with cancer cell proliferation and survival. For instance, it may act on specific kinases or other regulatory proteins involved in tumor growth and metastasis. Notably, compounds with similar structures have been reported to inhibit cancer cell lines effectively, suggesting that this compound could follow suit .

The exact mechanisms through which 2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide exerts its biological effects are under investigation. It is hypothesized that the compound binds to specific molecular targets such as:

- Enzymes : Inhibition of enzymes critical for microbial survival or cancer progression.

- Receptors : Modulation of receptor activity affecting cellular signaling pathways.

Understanding these interactions is crucial for optimizing therapeutic efficacy and minimizing side effects.

Comparative Analysis with Similar Compounds

To contextualize the activity of 2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide, a comparison with structurally similar compounds reveals insights into its unique properties:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | 342899-40-5 | C18H15ClN4O | Contains cyclopropylamino group |

| N-(4-chlorophenyl)-2-pyridinecarboxamide | Not available | C12H10ClN | Features a chlorophenyl group |

| 4-Amino-2-chloropyridine | 14432-12-3 | C5H5ClN2 | Simpler structure with amino group |

This table highlights how the unique combination of functional groups in 2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-chloro-N-(3-chloroisoquinolin-4-yl)pyridine-3-carboxamide:

- In Vitro Studies : Research has demonstrated that similar isoquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects.

- Animal Models : Preliminary animal studies indicate potential efficacy in reducing tumor size and improving survival rates when administered at specific dosages .

- Mechanistic Studies : Ongoing research aims to elucidate the interaction between this compound and target proteins involved in disease pathways, which could lead to the identification of biomarkers for response prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.